molecular formula C8H5Br2F3O2 B1458085 2,4-Dibromo-5-(trifluoromethoxy)anisole CAS No. 1373920-68-3

2,4-Dibromo-5-(trifluoromethoxy)anisole

Cat. No.: B1458085
CAS No.: 1373920-68-3
M. Wt: 349.93 g/mol
InChI Key: MNJSXTGIUDEJSM-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-(trifluoromethoxy)anisole is an organic compound with the molecular formula C8H5Br2F3O2 It is characterized by the presence of bromine, trifluoromethoxy, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-(trifluoromethoxy)anisole typically involves the bromination of 5-(trifluoromethoxy)anisole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-(trifluoromethoxy)anisole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine atoms, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4-Dibromo-5-(trifluoromethoxy)anisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-(trifluoromethoxy)anisole depends on its specific application. In chemical reactions, the bromine atoms and trifluoromethoxy group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely based on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-5-(trifluoromethoxy)anisole is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical properties such as increased reactivity and stability. These properties make it valuable in various synthetic applications and research contexts .

Biological Activity

2,4-Dibromo-5-(trifluoromethoxy)anisole (DBTFA) is an organic compound recognized for its significant biological activities, particularly in antimicrobial and antifungal applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

DBTFA has a molecular formula of C8H5Br2F3O2C_8H_5Br_2F_3O_2 and a molecular weight of approximately 349.93 g/mol. Its unique structure includes two bromine atoms and a trifluoromethoxy group attached to an anisole backbone, which enhances its chemical reactivity and biological potency. The trifluoromethoxy group is particularly notable for increasing the compound's interaction with biological membranes and enzymes, which is crucial for its antimicrobial properties.

Antimicrobial Activity

Research indicates that DBTFA exhibits notable antimicrobial and antifungal properties. Compounds with similar structural features often show enhanced biological activity due to their ability to disrupt microbial cell membranes or inhibit essential enzymes. The following table summarizes the antimicrobial efficacy of DBTFA against various pathogens:

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, mg/mL)
Staphylococcus aureus1550
Escherichia coli1260
Candida albicans1840
Pseudomonas aeruginosa1070

These results suggest that DBTFA is particularly effective against Candida albicans , surpassing the efficacy of standard antibiotics like ampicillin .

The mechanism by which DBTFA exerts its biological effects involves several key processes:

  • Binding Interactions : DBTFA binds to specific enzymes or receptors, inhibiting their activity. This binding often involves interactions with nucleophilic residues in proteins, leading to functional changes.
  • Enzyme Inhibition : The compound's halogenated structure allows it to form stable complexes with target enzymes, effectively blocking their catalytic sites.
  • Gene Expression Modulation : Studies have shown that DBTFA can influence gene expression related to stress responses in microorganisms, further enhancing its antimicrobial effects .

Case Studies

Several studies have explored the biological activity of DBTFA in various settings:

  • Study on Antifungal Activity : A laboratory study demonstrated that DBTFA significantly inhibited the growth of Candida albicans at concentrations as low as 40 mg/mL. The study highlighted the compound's potential as a therapeutic agent against fungal infections resistant to conventional treatments.
  • Comparative Analysis : A comparative study involving halogenated derivatives showed that DBTFA outperformed other compounds in terms of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of multiple halogens was found to enhance membrane permeability disruption .

Properties

IUPAC Name

1,5-dibromo-2-methoxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3O2/c1-14-6-3-7(15-8(11,12)13)5(10)2-4(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJSXTGIUDEJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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